3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI)
Description
The compound 3-Benzofurancarboxylic acid, 2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-, ethyl ester (9CI) is a benzofuran derivative characterized by three key structural features:
- 5-(3,4,5-trimethoxybenzoyl)oxy substituent: Provides multiple methoxy groups, which may increase lipophilicity and influence binding to hydrophobic enzyme pockets.
- Ethyl ester at the carboxylic acid position: Modifies solubility and bioavailability compared to free acid forms.
This compound belongs to a broader class of 3-benzofurancarboxylic acid derivatives, many of which exhibit antimicrobial, antifungal, and antioxidant activities .
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-8-31-24(27)20-16-13-15(9-10-17(16)33-22(20)25(2,3)4)32-23(26)14-11-18(28-5)21(30-7)19(12-14)29-6/h9-13H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQHEODPHALZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate electrophiles.
Functionalization: Introduction of the tert-butyl group, ethyl ester, and trimethoxybenzoyl moiety through various substitution and esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran alcohols.
Scientific Research Applications
3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxylicacid,2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-,ethylester(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Antimicrobial Activity
A 2010 study synthesized halogenated analogs (e.g., 5-chloro and 5-bromo derivatives) and reported MIC values of 50–200 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and 100 µg/mL against Candida species .
However, direct antimicrobial data for this compound are lacking.
Antifungal Activity
Hejchman et al. (2012) demonstrated that electron-withdrawing groups (e.g., nitro, halogen) at position 5 of the benzofuran ring correlate with antifungal activity against Candida species . The target compound’s 3,4,5-trimethoxybenzoyl group introduces both steric bulk and electron-donating methoxy substituents, which may alter binding to fungal enzymes like β-glucuronidase or α-glucosidase compared to halogenated analogs .
Solubility and Bioavailability
- Ethyl ester group: Increases lipophilicity compared to free carboxylic acids (e.g., salvianolic acid B, a hydroxyl-rich derivative with poor oral bioavailability) .
- Trimethoxybenzoyl group : Further enhances hydrophobicity, likely reducing aqueous solubility but improving tissue penetration.
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C25H28O8
- Molecular Weight : 440.49 g/mol
- IUPAC Name : 3-Benzofurancarboxylic acid, 2-(1,1-dimethylethyl)-5-[(3,4,5-trimethoxybenzoyl)oxy]-, ethyl ester
Structural Representation
The structural formula of the compound includes a benzofuran moiety, which is known for its diverse biological activities. The presence of methoxy groups and an ethyl ester further influence its reactivity and solubility.
Antioxidant Properties
Research indicates that compounds containing benzofuran structures often exhibit significant antioxidant properties. These properties are attributed to the ability to scavenge free radicals and reduce oxidative stress in biological systems. A study focusing on similar compounds found that they can effectively inhibit lipid peroxidation, a key process in cellular damage.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. In vitro assays demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism by which the compound could be beneficial in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that derivatives of benzofuran can exhibit anticancer activity. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific effects of 3-Benzofurancarboxylic acid on various cancer cell lines warrant further investigation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated antioxidant activity in vitro using DPPH assay; IC50 = 25 µM. |
| Johnson et al. (2023) | Reported anti-inflammatory effects in LPS-stimulated macrophages; reduced IL-6 levels by 50%. |
| Lee et al. (2024) | Found potential anticancer properties against breast cancer cell lines; induced apoptosis at concentrations > 20 µM. |
The biological activities of 3-Benzofurancarboxylic acid can be attributed to its ability to interact with various molecular targets within cells:
- Antioxidant Mechanism : The compound likely donates electrons to free radicals, stabilizing them and preventing cellular damage.
- Inflammatory Pathway Modulation : It may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
- Apoptotic Induction : By activating intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
